molecular formula C15H20N2O3S B11602287 Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate

Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate

Cat. No.: B11602287
M. Wt: 308.4 g/mol
InChI Key: AGINJGYNOFTBTP-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is a chemical compound with the molecular formula C16H23N3O3S It is a complex organic molecule that features a piperidine ring, a phenyl group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Formation of the Thioamide Linkage: The thioamide linkage is formed by reacting the piperidine derivative with a thioamide reagent under controlled conditions.

    Coupling with Phenyl Acetate: The final step involves coupling the thioamide piperidine derivative with methyl phenyl acetate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The thioamide linkage can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated phenyl derivatives, nitro derivatives.

Scientific Research Applications

Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The hydroxy group and thioamide linkage allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbothioyl}amino)phenyl]acetate: Similar structure with a hydroxyethyl group instead of a hydroxypiperidine group.

    Methyl {4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbothioyl)amino]phenyl}acetate: Contains a diphenylmethyl group instead of a hydroxypiperidine group.

Uniqueness

Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 2-[4-[(4-hydroxypiperidine-1-carbothioyl)amino]phenyl]acetate

InChI

InChI=1S/C15H20N2O3S/c1-20-14(19)10-11-2-4-12(5-3-11)16-15(21)17-8-6-13(18)7-9-17/h2-5,13,18H,6-10H2,1H3,(H,16,21)

InChI Key

AGINJGYNOFTBTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O

Origin of Product

United States

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